molecular formula C9H19NO4 B13231206 tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Cat. No.: B13231206
M. Wt: 205.25 g/mol
InChI Key: MSZVJZGUEADHDP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-(hydroxyimino)-3-methoxy-2-methylpropanoate with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the aminooxy group. Common reagents used in this synthesis include tert-butanol, anhydrous magnesium sulfate, and boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in bioconjugation and labeling studies. The tert-butyl and methoxy groups contribute to the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and makes it suitable for specific applications in bioconjugation and labeling. Its combination of functional groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 2-aminooxy-3-methoxy-2-methylpropanoate

InChI

InChI=1S/C9H19NO4/c1-8(2,3)13-7(11)9(4,14-10)6-12-5/h6,10H2,1-5H3

InChI Key

MSZVJZGUEADHDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(COC)ON

Origin of Product

United States

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